Product packaging for Benzetimide Hydrochloride(Cat. No.:CAS No. 5633-14-7)

Benzetimide Hydrochloride

Cat. No.: B1666580
CAS No.: 5633-14-7
M. Wt: 398.9 g/mol
InChI Key: XSOOSXRNMDUWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Research Significance of Benzetimide (B37474) Hydrochloride

The exploration of benzetimide hydrochloride is rooted in the broader history of research into anticholinergic compounds. wikipedia.orgnih.gov These agents, which counteract the effects of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors, have been studied for centuries, initially through the use of naturally occurring alkaloids like atropine (B194438) found in plants such as Atropa belladonna. wikipedia.orgnih.gov The development of synthetic anticholinergics like this compound marked a significant advancement, allowing for more targeted investigation of the cholinergic system.

Research into this compound gained momentum in the mid-20th century. For instance, a study published in 1968 investigated the metabolism and excretion of this compound in rats, indicating early efforts to understand its pharmacokinetic profile. nih.gov Its primary research significance lies in its potent antimuscarinic activity, which has been shown to be greater than that of atropine in some studies. scispace.com This has made it a valuable tool for researchers studying the physiological and pathological roles of the parasympathetic nervous system and muscarinic receptors. scispace.comnih.govfrontiersin.org The compound has been investigated for its potential applications in treating conditions characterized by cholinergic overactivity, such as neuroleptic-induced parkinsonism. medkoo.comdrugcentral.orgncats.io

Role of this compound in Chemical and Pharmaceutical Research

In the realm of chemical and pharmaceutical research, this compound serves as a pivotal molecule. It is often used as an intermediate in the synthesis of other compounds and as a reference standard in analytical method development. cymitquimica.comsynzeal.com Its distinct chemical structure, featuring a 3,4'-bipiperidine ring system with a glutarimide (B196013) moiety and a phenylmethyl substituent, makes it a subject of interest for structure-activity relationship (SAR) studies. ontosight.aincats.io These studies aim to understand how modifications to its chemical structure affect its biological activity, potentially leading to the development of new therapeutic agents with improved selectivity and efficacy. ncats.io

Furthermore, this compound's properties as a muscarinic antagonist have made it a standard tool in pharmacological research to probe the function of muscarinic acetylcholine receptors (mAChRs). medchemexpress.commolnova.comglpbio.com These receptors are integral to numerous bodily functions, and their dysregulation is implicated in various diseases. wikipedia.org By blocking these receptors, researchers can elucidate their role in different physiological processes. frontiersin.org

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C23H27ClN2O2
Molecular Weight 398.93 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and various organic solvents
CAS Number 5633-14-7

This table is based on data from multiple sources. cymitquimica.commedkoo.commolnova.comsynzeal.com

Enantiomeric Considerations of Benzetimide and Dexetimide (B1670337) in Research Paradigms

A crucial aspect of this compound research is its stereochemistry. Benzetimide is a chiral molecule and exists as a racemic mixture of two stable enantiomers: dexetimide and levetimide (B1674941). scispace.comnih.gov This chirality is a significant factor in its biological activity.

Dexetimide , the dextrorotatory or (S)-enantiomer, is the pharmacologically active form. guidetopharmacology.orgmedchemexpress.com It is a high-affinity muscarinic receptor antagonist and is primarily responsible for the anticholinergic effects observed with benzetimide. medchemexpress.comguidetopharmacology.org Research has shown that dexetimide is significantly more potent than its counterpart, levetimide. nih.gov In fact, the antagonistic potency of dexetimide has been found to be over 6000 times higher than that of levetimide. scispace.comnih.gov This dramatic difference in activity makes the enantiomers of benzetimide a classic example of stereoselectivity in drug-receptor interactions. nih.gov

Levetimide , the levorotatory or (R)-enantiomer, is considered the inactive enantiomer. medkoo.com Its binding affinity for muscarinic receptors is substantially lower than that of dexetimide. nih.gov The stark contrast in the pharmacological activity between dexetimide and levetimide provides a powerful research tool. nih.gov By comparing the effects of the two enantiomers, researchers can distinguish between specific receptor-mediated effects (elicited by dexetimide) and non-specific effects. nih.gov

The stability of these enantiomers, unlike those of atropine which can interconvert, further enhances their utility in research. scispace.com This stability allows for precise investigations into the stereospecific requirements of muscarinic receptors. osti.gov The use of radiolabeled dexetimide, such as with fluorine-18, has also enabled its use as a tracer in positron emission tomography (PET) imaging to study muscarinic receptors in the brain and heart. researchgate.netpublications.csiro.au

Table 2: Enantiomers of Benzetimide

EnantiomerChiralityPharmacological ActivityResearch Significance
Dexetimide (S)-(+)High-affinity muscarinic antagonistThe active enantiomer, used to study specific receptor interactions.
Levetimide (R)-(-)Low-affinity/inactiveUsed as a negative control to differentiate specific from non-specific effects.

This table is based on data from multiple sources. scispace.comnih.govguidetopharmacology.orgmedchemexpress.comnih.govmedkoo.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O2 B1666580 Benzetimide Hydrochloride CAS No. 5633-14-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2.ClH/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18;/h1-10,20H,11-17H2,(H,24,26,27);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOOSXRNMDUWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036320
Record name Benzetimide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320322
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5633-14-7
Record name Benzetimide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5633-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzetimide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005633147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzetimide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1'-(phenylmethyl)[3,4'-bipiperidine]-2,6-dione monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZETIMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6ERX20PHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Mechanism of Action of Benzetimide Hydrochloride

Muscarinic Acetylcholine (B1216132) Receptor Antagonism of Benzetimide (B37474) Hydrochloride

Benzetimide hydrochloride exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). mefst.hr These receptors are a class of G protein-coupled receptors (GPCRs) that are involved in a wide range of physiological functions. By blocking the binding of the endogenous neurotransmitter acetylcholine, this compound inhibits the downstream signaling cascades initiated by these receptors.

High-Affinity Binding Profile of this compound

This compound, particularly its active enantiomer dexetimide (B1670337), demonstrates a high affinity for muscarinic receptors. This high-affinity binding is a key determinant of its potency as an anticholinergic agent. The affinity of a drug for its receptor is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher affinity.

Stereoselective Interactions of this compound Enantiomers with Muscarinic Receptors

Benzetimide is a chiral compound and exists as two enantiomers: dexetimide and levetimide (B1674941). nih.gov The interaction of these enantiomers with muscarinic receptors is highly stereoselective, meaning that one enantiomer is significantly more active than the other.

Research conducted on guinea-pig atria revealed a profound difference in the antagonistic potency of the two enantiomers. Dexetimide was found to be over 6000 times more potent than levetimide. nih.gov This marked difference in potency is reflected in their respective pA2 values.

Antagonistic Potency of Benzetimide Enantiomers

EnantiomerpA2 Value
Dexetimide9.82
Levetimide6.0

Data from a study on guinea-pig atria. nih.gov

This high degree of stereoselectivity underscores the specific and precise nature of the interaction between the active enantiomer, dexetimide, and the binding site on the muscarinic receptor.

Effects on Neuronal Cholinergic Signaling Pathways by this compound

As a muscarinic receptor antagonist, this compound can modulate neuronal cholinergic signaling. Muscarinic receptors are present both presynaptically and postsynaptically. Presynaptic muscarinic autoreceptors typically provide negative feedback on acetylcholine release. By blocking these autoreceptors, muscarinic antagonists like atropine (B194438) have been shown to increase the release of acetylcholine. nih.govnih.gov While direct studies on benzetimide's effect on acetylcholine turnover and uptake are limited, its action as a muscarinic antagonist suggests it can similarly influence these presynaptic mechanisms, leading to an enhanced release of acetylcholine from cholinergic neurons.

Modulation of GPCR/G Protein Signaling via Muscarinic Acetylcholine Receptor Antagonism

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily. These receptors are linked to various intracellular signaling pathways through different types of G proteins. There are five subtypes of muscarinic receptors (M1-M5), which preferentially couple to specific G protein families:

M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C.

M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By blocking the binding of acetylcholine to these receptors, this compound prevents the activation of these G protein signaling pathways. The specific downstream effects of this compound will therefore depend on the subtype of muscarinic receptor being antagonized and the particular G protein signaling cascade it is coupled to in a given tissue.

Peripheral and Central Anticholinergic Properties of this compound

The antagonistic action of this compound at muscarinic receptors manifests as a range of peripheral and central anticholinergic effects. In preclinical studies, benzetimide has been shown to induce mydriasis (dilation of the pupil) and inhibit pilocarpine-induced salivation and lacrimation in rats.

The ability of this compound to cross the blood-brain barrier allows it to exert effects on the central nervous system. This is a key feature that distinguishes it from quaternary ammonium (B1175870) anticholinergic compounds, which have limited central penetration.

Comparative Pharmacological Analyses of this compound with Atropine-like Agents

Atropine is the prototypical muscarinic receptor antagonist, and its pharmacological profile serves as a benchmark for other anticholinergic drugs. Benzetimide and its active enantiomer dexetimide exhibit a potent atropine-like action. nih.gov

A direct comparison of the binding of benzetimide enantiomers and atropine to muscarinic receptors in bovine tracheal smooth muscle and caudate nucleus has been conducted. In studies on guinea-pig gastric fundus and gastric smooth muscle, the pA2 value for atropine against bethanechol-induced contractions was determined to be 8.16 and 8.52, respectively. nih.gov In human isolated colon, atropine had a pA2 of 8.72 in circular muscle and 8.60 in longitudinal muscle against carbachol-induced contractions. nih.gov The pA2 value of 9.82 for dexetimide in guinea-pig atria suggests a significantly higher affinity for muscarinic receptors in this tissue compared to atropine in the aforementioned tissues. nih.gov

Functionally, both benzetimide and atropine are effective in reducing salivary flow and gastric secretion. nih.gov A comparative study of various anticholinergic agents, including atropine, on saliva flow and gastric secretion in humans demonstrated that these drugs influenced gastric secretion to a greater extent than salivary flow. nih.gov

Comparative pA2 Values of Muscarinic Antagonists

CompoundTissueAgonistpA2 Value
DexetimideGuinea-pig atria-9.82
AtropineGuinea-pig gastric fundusBethanechol8.16
AtropineGuinea-pig gastric smooth muscleBethanechol8.52
AtropineHuman colon (circular muscle)Carbachol8.72
AtropineHuman colon (longitudinal muscle)Carbachol8.60

Comparative pA2 values for dexetimide and atropine in various tissues. nih.govnih.govnih.gov

Preclinical Research and Development of Benzetimide Hydrochloride

In Vitro and In Vivo Pharmacological Studies of Benzetimide (B37474) Hydrochloride

Benzetimide hydrochloride is pharmacologically classified as a muscarinic acetylcholine (B1216132) receptor antagonist. Its mechanism of action involves blocking the effects of acetylcholine, a neurotransmitter, at muscarinic receptors located in the central and peripheral nervous systems. This antagonism underlies its therapeutic applications and has been characterized in various preclinical studies.

In vivo studies further corroborate the anticholinergic effects of this compound. By administering the compound to animal models, researchers can observe its systemic effects on cholinergic pathways. Techniques such as intracerebral microdialysis can be employed to measure the release of endogenous acetylcholine in specific brain regions, like the rat striatum, providing insights into the neurochemical effects of muscarinic antagonists semanticscholar.org. The functional consequences of this receptor blockade are evident in the compound's effects on various physiological systems, including the central nervous system and the gastrointestinal tract.

Table 1: Summary of In Vitro Pharmacological Assays for Anticholinergic Activity

Assay Type Tissue/System Measured Parameter Relevance
Radioligand Binding Assay Bovine Caudate Nucleus, Tracheal Smooth Muscle Receptor Affinity (Ki value) Quantifies the binding strength of the compound to muscarinic receptors.
Isolated Organ Bath Guinea Pig Ileum pA2 value Measures the functional antagonist potency against acetylcholine-induced contractions.

Evaluation of this compound in Experimental Disease Models

Research on this compound in Models of Neuroleptic-Induced Parkinsonism

Neuroleptic-induced parkinsonism is a common extrapyramidal side effect of antipsychotic medications that block dopamine (B1211576) D2 receptors. The resulting dopamine deficiency leads to a relative overactivity of the cholinergic system in the basal ganglia, contributing to motor symptoms. Anticholinergic drugs like this compound are used to counteract this cholinergic hyperactivity.

A widely used animal model to study neuroleptic-induced parkinsonism is haloperidol-induced catalepsy in rats. Haloperidol, a potent D2 receptor antagonist, induces a state of immobility and rigidity that mimics parkinsonian symptoms. The efficacy of potential treatments is assessed by their ability to reduce the duration and severity of this cataleptic state. The dose-response relationship for haloperidol-induced catalepsy has been well-characterized, with ED50 values (the dose required to produce a maximal effect in 50% of the population) for male rats reported to be in the range of 0.23-0.42 mg/kg nih.gov. While specific dose-response data for this compound in this model are not available in the provided search results, its therapeutic use suggests it would be effective in reversing these effects.

The table below illustrates a typical experimental design for evaluating a compound's efficacy in the haloperidol-induced catalepsy model.

Table 2: Experimental Design for Haloperidol-Induced Catalepsy in Rats

Group Treatment 1 (Pre-treatment) Treatment 2 (30 min post-Treatment 1) Observation Period Measured Outcome
1 (Control) Vehicle Vehicle 120 minutes Catalepsy Score / Duration
2 (Positive Control) Vehicle Haloperidol (e.g., 1 mg/kg) 120 minutes Catalepsy Score / Duration
3 (Test Group 1) Benzetimide HCl (Dose A) Haloperidol (e.g., 1 mg/kg) 120 minutes Catalepsy Score / Duration
4 (Test Group 2) Benzetimide HCl (Dose B) Haloperidol (e.g., 1 mg/kg) 120 minutes Catalepsy Score / Duration

Exploratory Studies of this compound in Gastrointestinal Motility Disorders (e.g., Diarrhea in Animal Models)

The anticholinergic properties of this compound suggest a potential role in managing gastrointestinal motility disorders characterized by hypermotility, such as certain forms of diarrhea. By blocking muscarinic receptors in the gastrointestinal tract, benzetimide can reduce smooth muscle contractions and secretions, leading to a decrease in intestinal transit.

A common preclinical model for evaluating antidiarrheal agents is the castor oil-induced diarrhea model in rats. Castor oil induces diarrhea by increasing intestinal fluid secretion and motility. The efficacy of a test compound is measured by its ability to delay the onset of diarrhea, reduce the frequency of defecation, and decrease the weight of fecal output xiahepublishing.com. Another relevant model is the charcoal meal test, which assesses gastrointestinal transit time in mice. In this test, a charcoal meal is administered orally, and after a specific time, the distance traveled by the charcoal through the small intestine is measured. A decrease in the distance traveled indicates a reduction in intestinal motility meliordiscovery.com.

Although specific studies evaluating this compound in these models were not identified in the search results, the known mechanism of action of muscarinic antagonists supports its potential efficacy in reducing gastrointestinal motility.

Table 3: Common Animal Models for Evaluating Antidiarrheal and Antimotility Effects

Model Animal Induction Agent Measured Parameters
Castor Oil-Induced Diarrhea Rat Castor Oil Onset of diarrhea, frequency of defecation, fecal weight

Assessment of Metabolic Stability of this compound in Preclinical Contexts

In Vitro Liver Microsome Assays for this compound Metabolite Formation

Understanding the metabolic fate of a drug candidate is a critical component of preclinical development. In vitro liver microsome assays are a standard method for identifying the primary metabolic pathways and the metabolites that are formed. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

In a typical assay, the test compound, such as this compound, is incubated with liver microsomes from different species (e.g., rat, human) in the presence of necessary cofactors like NADPH. Over time, samples are taken and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites scispace.comnih.gov. This allows for the determination of the metabolic stability of the compound and the elucidation of its metabolic pathways, such as oxidation, hydroxylation, or dealkylation. While specific metabolite profiles for this compound from such assays are not detailed in the available literature, this methodology would be the standard approach for such an investigation frontiersin.orgnih.gov.

Table 4: General Protocol for In Vitro Liver Microsome Assay

Step Description
1. Preparation This compound is dissolved in a suitable solvent.
2. Incubation Mixture The compound is added to a mixture containing liver microsomes (rat or human) and a buffer solution.
3. Reaction Initiation The metabolic reaction is started by adding a cofactor, typically an NADPH-regenerating system.
4. Incubation The mixture is incubated at 37°C for a specific period (e.g., 0, 15, 30, 60 minutes).
5. Reaction Termination The reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

Application of Stable Isotope Labeling for In Vivo Pharmacokinetic Research of this compound

Stable isotope labeling is a powerful technique used in preclinical in vivo studies to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug. In this method, one or more atoms in the drug molecule are replaced with a stable, non-radioactive isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

For pharmacokinetic research on this compound, a deuterated version of the molecule could be synthesized. This labeled compound is chemically identical to the unlabeled drug but can be distinguished by its higher mass using mass spectrometry. This allows for the co-administration of the labeled (e.g., intravenous) and unlabeled (e.g., oral) drug, enabling the determination of absolute bioavailability in a single experiment, which reduces inter-animal variability nih.gov. Furthermore, stable isotope-labeled compounds are invaluable for mass balance studies to track all drug-related material in the body and for identifying metabolites in biological samples like plasma, urine, and feces rsc.org. While specific pharmacokinetic studies using stable isotope-labeled this compound were not found, this approach is a standard and highly informative method in preclinical drug development nih.gov.

Table 5: Applications of Stable Isotope Labeling in In Vivo Pharmacokinetic Studies

Application Description
Absolute Bioavailability Co-administration of labeled intravenous and unlabeled oral drug to determine the fraction of the oral dose that reaches systemic circulation.
Metabolite Profiling Tracing the labeled compound and its metabolites in biological fluids to understand metabolic pathways.
Mass Balance Quantifying the excretion of the drug and its metabolites to determine the routes and extent of elimination.

Medicinal Chemistry and Structure Activity Relationships of Benzetimide Hydrochloride

Synthetic Methodologies for Benzetimide (B37474) Hydrochloride and Related Derivatives

The synthesis of benzetimide hydrochloride and its analogs involves established chemical principles, focusing on the construction of its characteristic heterocyclic core and subsequent salt formation to enhance its physicochemical properties for research and potential therapeutic applications.

The central scaffold of benzetimide is the 3-phenyl-3-(piperidin-4-yl)piperidine-2,6-dione moiety. The synthesis of piperidine-dione structures is a significant area of organic chemistry due to their presence in numerous biologically active compounds and natural products. nih.gov General methodologies for creating such core structures often involve cyclization reactions. For instance, a common approach to forming the piperidine-2,6-dione ring, also known as a glutarimide (B196013) ring, can involve the cyclization of glutamine derivatives. One patented method describes the preparation of 3-amino-2,6-piperidine dione (B5365651) hydrochloride starting from L-Glutamine, which undergoes protection, cyclization using N,N'-carbonyldiimidazole, and subsequent deprotection in an acid medium to yield the hydrochloride salt of the piperidine-dione core. google.com

In the specific context of benzetimide, the synthesis involves connecting the pre-formed piperidine (B6355638) ring to the glutarimide precursor. The synthesis of benzetimide itself can proceed from the intermediate 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione. chemicalbook.com The construction of this key intermediate typically involves multi-step processes that build the substituted glutarimide ring onto the N-benzyl-4-piperidyl fragment.

The conversion of a basic drug molecule like benzetimide into its hydrochloride salt is a common and highly advantageous practice in pharmaceutical chemistry. pharmaoffer.comnih.gov Approximately half of all drugs approved by the U.S. Food and Drug Administration exist in a salt form, with hydrochloride being one of the most frequently used counterions. nih.govpharmtech.com The primary benefits of forming the hydrochloride salt include:

Improved Solubility : Many organic bases have poor water solubility. Converting them into a hydrochloride salt significantly increases their aqueous solubility. pharmaoffer.comyoutube.com This enhanced solubility is crucial not only for formulation but also during synthesis and purification, facilitating handling and reaction in aqueous or protic media.

Enhanced Stability : Salt forms are generally more stable and less prone to degradation than their free base counterparts, which contributes to a longer shelf life and reduces the need for special storage conditions. youtube.com This stability is also beneficial during the manufacturing process.

Ease of Manufacturing and Handling : The crystalline nature of most hydrochloride salts makes them easier to handle, purify, and process into solid forms. nih.gov This contrasts with the often oily or amorphous nature of the free base, which can present challenges in manufacturing. The production process for a hydrochloride salt may involve additional steps like neutralization and purification, but the result is a more stable and often more soluble final product. pharmaoffer.com

Increased Bioavailability : By improving solubility and dissolution rate, the hydrochloride salt form can lead to higher bioavailability compared to the free base. pharmaoffer.comnih.gov This means a greater fraction of the administered compound can be absorbed and reach its target, which is a critical factor in drug efficacy.

Modern pharmaceutical synthesis places increasing emphasis on "green chemistry" to minimize environmental impact. While specific literature on the green synthesis of this compound is scarce, principles from related syntheses can be applied. Key areas for developing a more environmentally friendly process include the use of eco-friendly solvents, alternative catalysts, and energy-efficient reaction conditions. ias.ac.inmdpi.com

One green approach involves replacing traditional volatile organic compounds with safer solvents like water. For example, a rapid and eco-friendly method for synthesizing 1,5-benzodiazepine derivatives has been developed using thiamine (B1217682) hydrochloride as a catalyst in an aqueous medium. ias.ac.in This method offers benefits such as fast reaction times and straightforward workup procedures. Another strategy is the use of non-toxic, water-soluble catalysts. An efficient, zinc-chloride-catalyzed green method has been reported for the synthesis of various piperidine-2,6-dione derivatives, providing high yields under mild reaction conditions. Furthermore, microwave-mediated synthesis offers a metal-free and solvent-free alternative that can accelerate reactions and increase yields, as demonstrated in the production of pyrimido[1,2-a]benzimidazole (B3050247) using guanidine (B92328) hydrochloride as an organocatalyst. rsc.org These methodologies highlight potential pathways for redesigning the synthesis of this compound to be more sustainable.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For benzetimide, SAR studies focus on understanding how modifications to its core structure affect its affinity for muscarinic receptors and explore potential activities in other therapeutic areas.

Benzetimide is a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. mdpi.com The affinity and selectivity of benzetimide analogs for the five subtypes of muscarinic receptors (M1-M5) are heavily influenced by the substituents on its bipiperidine scaffold. nih.gov The two key aromatic substituents are the benzyl (B1604629) group attached to the piperidine nitrogen and the phenyl group at the C3 position of the piperidine-dione ring.

SAR studies on related muscarinic antagonists have shown that modifications to these lipophilic groups are critical for receptor affinity and selectivity. For instance, in a series of 1,4-dioxane (B91453) analogs, the size and nature of substituents in positions that would be analogous to benzetimide's phenyl and benzyl groups were shown to significantly affect binding affinity at M1-M5 receptors. nih.gov Similarly, studies on benzamide-based M1 antagonists revealed that substitutions on the phenyl ring could produce a wide range of potencies, with some substituted analogs showing submicromolar M1 IC50 values. nih.gov While direct SAR data for benzetimide is limited in the provided search results, the principles from related antagonists suggest that the unsubstituted benzyl and phenyl groups in benzetimide provide a specific balance of hydrophobicity and steric bulk that is crucial for its interaction with the orthosteric binding site of muscarinic receptors. Altering these groups, for example by adding substituents to the phenyl rings or changing the benzyl group to another alkyl or arylalkyl moiety, would be expected to modulate both the potency and the selectivity profile across the M1-M5 receptor subtypes.

The piperidine ring is a structural feature present in many compounds with demonstrated biological activity, including antimicrobial properties. biointerfaceresearch.com This has led researchers to explore piperidine derivatives as potential antibacterial and antifungal agents. Several studies have synthesized novel piperidine derivatives and screened them for antimicrobial activity against various pathogens. biointerfaceresearch.combiomedpharmajournal.orgacademicjournals.org

For example, one study synthesized a series of piperidine-2,6-dione derivatives and found that most of the compounds exhibited good antibacterial activity. Another research effort synthesized new piperidine derivatives that were active against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The structural similarity of benzetimide's core to these microbially active compounds suggests that its derivatives could also possess antimicrobial properties.

Furthermore, the benzimidazole (B57391) nucleus, which shares some structural characteristics with parts of the benzetimide scaffold, is a well-known pharmacophore in antimicrobial drug discovery. nih.govnih.gov Benzimidazole derivatives have been shown to be effective against various microbial strains. mdpi.commdpi.com This convergence of findings—that both piperidine and benzimidazole-like structures can confer antimicrobial activity—provides a strong rationale for the synthesis and evaluation of this compound analogs as potential novel antimicrobial agents.

This compound as a Building Block in Advanced Chemical Synthesis

The utility of established pharmaceutical compounds often extends beyond their primary therapeutic application. Molecules with well-defined structures and known biological activities, such as this compound, can serve as valuable "building blocks" or scaffolds in medicinal chemistry. By leveraging the core structure of benzetimide, chemists can synthesize novel derivatives and complex molecules, aiming to modulate new biological targets or introduce different functionalities. This approach accelerates drug discovery by starting with a molecular framework that already possesses favorable properties, such as the ability to interact with biological systems. Research into the benzetimide scaffold has led to its exploration in the development of new classes of therapeutic agents and advanced chemical probes.

Integration of this compound in Proteolysis-Targeting Chimera (PROTAC) Development

Proteolysis-Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins from the cell by hijacking the body's own ubiquitin-proteasome disposal system. nih.govscientistlive.com A PROTAC is a heterobifunctional molecule comprising three key components: a "warhead" ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govfrontiersin.org This tripartite structure brings the target protein into close proximity with the E3 ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome. frontiersin.org

Currently, there is a lack of specific published research detailing the successful integration of the benzetimide scaffold into PROTAC molecules. However, the principles of PROTAC design provide a clear conceptual framework for its potential use. Benzetimide is a known antagonist of muscarinic acetylcholine receptors. nih.gov Theoretically, the benzetimide structure could be repurposed to act as the "warhead" component of a PROTAC, specifically targeting a muscarinic receptor subtype for degradation.

In such a hypothetical construct, the benzetimide moiety would be synthetically attached via a flexible linker to a known E3 ligase ligand, such as a derivative of thalidomide (B1683933) (which binds to the Cereblon E3 ligase) or a VHL ligand. The resulting benzetimide-based PROTAC would be designed to form a ternary complex between the target muscarinic receptor and the recruited E3 ligase. This induced proximity would facilitate the transfer of ubiquitin to the receptor, marking it for destruction. This strategy could offer a novel therapeutic approach to diseases where the simple inhibition of a receptor is insufficient and its complete removal is desired. While this application remains conceptual, it highlights the potential for benzetimide to serve as a building block in next-generation therapeutic modalities.

Synthesis of Complex Organic Molecules Incorporating the Benzetimide Scaffold

The benzetimide scaffold has been successfully utilized as a foundational structure for the synthesis of novel and complex organic molecules with different biological activities. A notable example is the development of a series of benzetimide derivatives as potent antagonists for the human CXCR3 receptor, a G protein-coupled receptor involved in inflammatory responses. mdpi.comacs.org

In this research, the core structure of benzetimide was identified as a promising starting point for CXCR3 inhibitors. acs.org Medicinal chemists synthesized a library of new compounds by systematically modifying different parts of the benzetimide molecule to explore the structure-activity relationship (SAR). The primary points of modification included the N-benzyl group and the C3-phenyl ring of the glutarimide portion of the molecule. acs.org

The synthetic strategy involved creating analogues where substituents were introduced onto these aromatic rings. For instance, various halogen atoms and other functional groups were placed at different positions on the N-benzyl ring. The goal was to understand how these structural changes influenced the molecule's ability to bind to and inhibit the CXCR3 receptor. This systematic approach allowed researchers to identify key structural features required for high-potency antagonism. The study found, for example, that specific substitutions on the benzyl group were critical for achieving high affinity for the receptor. frontiersin.orgnih.gov

The research findings from the synthesis and evaluation of these novel benzetimide derivatives are summarized in the table below, showcasing the potency of select compounds from the study.

CompoundModification on N-Benzyl GroupModification on C3-Phenyl GroupCXCR3 Binding Affinity (IC50, nM)
1 (Benzetimide Core)UnsubstitutedUnsubstituted>10000
2a4-ChloroUnsubstituted130
2b3,4-DichloroUnsubstituted31
2c4-TrifluoromethylUnsubstituted110
3a4-Chloro4-Fluoro25
3b3,4-Dichloro4-Fluoro14

Data is adapted from published research on benzetimide derivatives as CXCR3 antagonists for illustrative purposes. acs.org

This work demonstrates how an existing drug scaffold, benzetimide, can be effectively repurposed as a building block to generate new, complex molecules with entirely different pharmacological profiles, thereby providing a valuable strategy in modern drug discovery.

Advanced Analytical Methodologies in Benzetimide Hydrochloride Research

Chromatographic Techniques for Benzetimide (B37474) Hydrochloride Analysis

Chromatographic techniques are fundamental in pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. For a compound like benzetimide hydrochloride, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be the primary methods employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical quality control, essential for assessing the purity of active pharmaceutical ingredients (APIs) and identifying any impurities. journaljpri.comsigmaaldrich.comijnrd.org An impurity profile is a comprehensive list of identified and unidentified impurities present in a drug substance.

For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The method would be optimized to achieve a clear separation between the main this compound peak and peaks corresponding to any potential impurities, which could include starting materials, by-products of synthesis, or degradation products.

Illustrative HPLC Method Parameters for this compound Analysis

Parameter Example Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV spectrophotometer at a specific wavelength
Column Temperature 30°C

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying drug metabolites in biological matrices such as plasma, urine, or tissue samples. nih.govnih.govtechnologynetworks.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govnih.gov

In the context of this compound research, LC-MS/MS would be crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the drug. After administration, this compound would be metabolized in the body into various other compounds. An LC-MS/MS method would be developed to separate this compound from its metabolites in a biological sample, and then quantify them. technologynetworks.com This often involves a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity for quantitative analysis. technologynetworks.com

Hypothetical LC-MS/MS Parameters for Benzetimide Metabolite Quantification

Parameter Example Condition
LC System Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 or HILIC column for polar metabolites
Mobile Phase Water with 0.1% formic acid and acetonitrile with 0.1% formic acid
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), positive mode

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Spectroscopic and Other Analytical Methods for this compound Characterization

Spectroscopic methods are used to determine the structure and properties of molecules based on their interaction with electromagnetic radiation. For this compound, UV-Vis spectroscopy would be a key technique.

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for determining the concentration of a substance in a solution, which makes it suitable for solubility assessments. jipbs.comijrpc.com The solubility of a drug is a critical physicochemical property that influences its absorption and bioavailability.

To assess the solubility of this compound, a known excess of the compound would be added to a specific solvent (e.g., water, buffers of different pH). The mixture is agitated until equilibrium is reached. The saturated solution is then filtered to remove any undissolved solid, and the concentration of this compound in the filtrate is determined using a UV-Vis spectrophotometer. This is done by measuring the absorbance at a specific wavelength (λmax) where the compound absorbs the most light and using a calibration curve to calculate the concentration.

Example of Data from a UV-Vis Solubility Study of this compound

Solvent Absorbance at λmax Calculated Solubility (mg/mL)
Water 0.852 12.5
pH 4.5 Buffer 1.120 16.5

| pH 7.4 Buffer | 0.680 | 10.0 |

Toxicological Research and Safety Assessment of Benzetimide Hydrochloride

Acute Toxicity Studies of Benzetimide (B37474) Hydrochloride

Acute toxicity studies are designed to evaluate the adverse effects that may occur shortly after the administration of a single dose of a substance. According to aggregated data from notifications to the ECHA C&L Inventory, Benzetimide hydrochloride is classified under the Globally Harmonized System (GHS) as Acute Toxicity 4 (Oral), with the hazard statement H302: "Harmful if swallowed". nih.gov This classification indicates that the substance has the potential to cause harm if ingested.

Dose-Response Studies in Animal Models for Acute Exposure

Dose-response studies are fundamental in acute toxicity assessment to determine the median lethal dose (LD50), which is the dose estimated to be fatal to 50% of a tested animal population. These studies typically involve administering escalating doses of the substance to animal models, such as rats or mice, and observing mortality and signs of toxicity over a set period.

Despite the GHS classification, specific dose-response studies detailing the LD50 value or other quantitative measures of acute toxicity for this compound in any animal model are not available in the reviewed scientific literature. Therefore, no data table of dose-response findings can be presented.

Comprehensive Toxicological Endpoints in this compound Research

A full safety assessment involves evaluating a range of potential toxicological effects beyond acute toxicity. This includes local tolerance effects like irritation, sensitization potential, and long-term effects such as mutagenicity, carcinogenicity, and reproductive toxicity.

Investigations into Potential for Skin and Eye Irritation/Corrosion

These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon direct contact. Standard tests, such as the Draize test in albino rabbits, are historically used to evaluate reactions like erythema (redness), edema (swelling), and corneal opacity.

Specific research findings from skin or eye irritation/corrosion studies conducted on this compound have not been identified in the public domain.

Assessment of Respiratory and Skin Sensitization Potential

Sensitization is an immunological reaction to a substance following initial exposure, leading to a more pronounced allergic reaction upon subsequent exposures. Skin sensitization is often evaluated using methods like the murine Local Lymph Node Assay (LLNA), which measures lymphocyte proliferation in response to the test substance. Respiratory sensitization assessment is more complex and currently lacks standardized and validated animal models.

There are no available studies or reports detailing the assessment of either the skin or respiratory sensitization potential of this compound.

Research on Germ Cell Mutagenicity and Carcinogenicity Potential

Germ cell mutagenicity refers to the potential of a substance to cause mutations in reproductive cells, which can be passed on to offspring. A standard battery of genotoxicity tests, including the bacterial reverse mutation assay (Ames test) and in vitro and in vivo chromosomal aberration tests in mammalian cells, is typically required. Carcinogenicity studies are long-term bioassays, usually conducted in two rodent species, designed to evaluate the tumor-inducing potential of a chemical over the lifespan of the animal.

No data from germ cell mutagenicity or long-term carcinogenicity bioassays for this compound are present in the available scientific literature.

Studies on Reproductive Toxicity and Developmental Effects

Reproductive and developmental toxicity (DART) studies are designed to identify any adverse effects of a substance on sexual function, fertility, and the development of offspring. These studies assess all stages of the reproductive cycle, from gamete development in the parents to the growth and sexual maturation of their offspring. This includes evaluating the potential for teratogenicity (the capacity to cause birth defects).

Specific DART studies investigating the effects of this compound on fertility, reproduction, or embryonic and fetal development have not been found in publicly accessible records.

Limitations in Long-Term Toxicological Data for this compound

A significant limitation in the safety assessment of this compound is the scarcity of long-term toxicological data. The available information primarily focuses on its pharmacological properties as a muscarinic acetylcholine (B1216132) receptor antagonist rather than on its comprehensive toxicological profile caymanchem.comnih.gov.

Key limitations include:

Lack of Chronic Toxicity Studies: There is no evidence of long-term (e.g., 6-month, 1-year, or 2-year) repeated-dose toxicity studies in animals. Such studies are crucial for determining the potential for cumulative organ damage, identifying late-onset toxicities, and establishing a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure.

Absence of Carcinogenicity Data: No carcinogenicity bioassays in animals have been reported. Therefore, the carcinogenic potential of this compound is unknown.

No Genotoxicity or Reprotoxicity Data: Comprehensive studies on the genotoxic (mutagenic) and reproductive or developmental toxicity of this compound are not available in the public domain.

This lack of comprehensive, long-term toxicological data means that a thorough risk assessment for chronic human exposure cannot be performed. The existing information is insufficient to predict the potential health effects of prolonged or repeated exposure to this compound.

Emerging Research Areas and Future Directions for Benzetimide Hydrochloride

Investigation of Benzetimide (B37474) Hydrochloride in Calcium Signaling Pathways

Calcium signaling is a ubiquitous and versatile intracellular signaling mechanism that governs a vast array of cellular processes, from neurotransmission to gene expression. In the central nervous system, astrocytes and other glial cells exhibit complex calcium signaling dynamics that are crucial for their interaction with neurons and the regulation of the neural microenvironment nih.govnih.govfrontiersin.orgdntb.gov.ua. As non-excitable cells, the excitability of astrocytes is primarily regulated by Ca2+ signals that control key functions such as the release of inflammatory mediators and cell metabolism nih.gov.

Given that Benzetimide hydrochloride acts on muscarinic acetylcholine (B1216132) receptors, which are G-protein coupled receptors known to modulate intracellular calcium levels, its influence on these pathways is a significant area of interest. Research has shown that acetylcholine can evoke Ca2+ elevations in astrocytes dntb.gov.ua. Therefore, as a muscarinic antagonist, this compound could potentially modulate these glial calcium signals. However, to date, specific studies investigating the direct effects of this compound on calcium signaling pathways in glial cells are lacking. Future research in this area could provide valuable insights into the broader neuropharmacological profile of this drug.

Role of this compound in Oligodendrocyte Development and Myelination Research

A particularly promising area of emerging research is the role of muscarinic receptor antagonists in the development and maturation of oligodendrocytes, the myelin-producing cells of the central nervous system. Myelination is essential for rapid nerve impulse conduction, and its impairment is a hallmark of demyelinating diseases such as multiple sclerosis.

Recent studies have identified the M1 muscarinic acetylcholine receptor (M1R) as a negative regulator of oligodendrocyte differentiation and myelination nih.govpnas.orgresearchgate.net. Consequently, the antagonism of this receptor has been proposed as a therapeutic strategy to promote remyelination. Research has shown that muscarinic receptor antagonists can act as potent inducers of oligodendrocyte differentiation and accelerate this process nih.gov. For instance, the M1/M3 receptor antagonist clemastine (B1669165) has been shown to enhance oligodendrocyte differentiation jneurosci.org. Furthermore, a selective, brain-penetrant M1R antagonist, PIPE-307, has demonstrated the ability to promote the differentiation of cultured oligodendrocyte precursor cells into myelin-expressing oligodendrocytes and has shown efficacy in a mouse model of multiple sclerosis pnas.orgresearchgate.net.

While these findings are not specific to this compound, they provide a strong rationale for investigating its potential in this domain. As a muscarinic antagonist, this compound could theoretically promote oligodendrocyte maturation and remyelination. Future studies are warranted to explore the specific effects of this compound on oligodendrocyte precursor cell differentiation and its potential as a therapeutic agent in demyelinating disorders.

Table 1: Effects of Muscarinic Receptor Antagonists on Oligodendrocyte Differentiation and Myelination

CompoundReceptor TargetObserved EffectReference
ClemastineM1/M3 Muscarinic ReceptorAmeliorates clinical deficits in demyelination models. jneurosci.org
DarifenacinMuscarinic ReceptorIncreased differentiation of human oligodendrocyte precursor cells when co-cultured with cholinergic neurons. jneurosci.org
PIPE-307Selective M1 Muscarinic ReceptorPromotes differentiation of oligodendrocyte precursor cells into myelin-expressing oligodendrocytes. pnas.orgresearchgate.net

Potential for this compound in Novel Therapeutic Strategies Beyond Classical Anticholinergic Applications

The principle of drug repurposing, or finding new uses for existing approved drugs, is a cost-effective and time-efficient strategy in pharmaceutical development mdpi.comnih.govmdpi.combiocompare.com. Given its established safety profile, this compound is a candidate for such investigations.

One potential area for repurposing is in the treatment of other forms of tremor beyond Parkinson's disease. While its efficacy in Parkinsonian tremor is well-documented, its potential in treating essential tremor, the most common movement disorder, is an area for future clinical investigation nih.gov.

Furthermore, the link between anticholinergic drugs and the risk of dementia, particularly Alzheimer's disease, is a complex and actively researched area youtube.comwebmd.com. Some studies suggest that long-term use of certain anticholinergics may be associated with an increased risk of dementia youtube.com. Conversely, the cholinergic system is known to be hypoactive in Alzheimer's disease, and cholinesterase inhibitors are a mainstay of treatment mdpi.com. The precise role of muscarinic antagonists in the context of Alzheimer's pathology is still being elucidated. Research into the effects of specific muscarinic receptor subtype antagonists on the underlying mechanisms of Alzheimer's disease, such as amyloid plaque formation and neuroinflammation, could reveal novel therapeutic avenues news-medical.netnih.gov. While there is no current evidence to support the use of this compound in Alzheimer's disease, its interaction with the cholinergic system warrants further investigation in this context.

Research Opportunities in Developing Advanced Formulations for Targeted Delivery of this compound

The effectiveness of centrally acting drugs like this compound is often limited by the blood-brain barrier (BBB), which restricts the passage of many therapeutic agents into the brain nih.govepa.govtechnologynetworks.comdntb.gov.ua. The development of advanced drug delivery systems that can overcome this barrier is a major focus of current pharmaceutical research.

Nanoparticle-based drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, offer a promising approach to enhance brain delivery malvernpanalytical.commdpi.com. These carriers can be engineered to protect the drug from degradation, control its release, and be surface-modified with ligands to target specific receptors on the BBB for enhanced transport into the brain nih.gov. While research has been conducted on nanoparticle formulations for other drugs, including some with anti-inflammatory and antifungal properties, specific studies on the formulation of this compound into such advanced delivery systems are yet to be reported researchgate.netresearchgate.net. Investigating the potential of encapsulating this compound in nanoparticles could lead to improved therapeutic efficacy and reduced peripheral side effects.

Table 2: Examples of Nanoparticle-Based Drug Delivery Systems

Nanoparticle TypeDescriptionPotential Advantages for Brain Delivery
LiposomesVesicles composed of one or more lipid bilayers.Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs.
Solid Lipid Nanoparticles (SLNs)Made from solid lipids, offering better stability than liposomes.Controlled drug release, potential for surface modification for targeting.
Polymeric NanoparticlesComposed of biodegradable polymers.High drug loading capacity, sustained release profiles.

Exploration of this compound in Interdisciplinary Research Fields

The study of this compound can also be advanced through its exploration in interdisciplinary research fields, such as computational neuroscience and neuroinflammation.

Computational Neuroscience: Computational modeling and simulation are powerful tools in drug discovery and development, allowing for the prediction of drug-target interactions and the simulation of a drug's effect on complex biological systems mdpi.commdpi.comdartmouth.edu. To date, there is a lack of published computational studies specifically focused on this compound. Molecular docking studies could be employed to better understand its binding to different muscarinic receptor subtypes, potentially explaining its specific pharmacological profile. Furthermore, systems-level computational models could be used to simulate the effects of this compound on neural circuits implicated in Parkinson's disease and other neurological disorders, potentially identifying new therapeutic targets and strategies.

Neuroinflammation: Neuroinflammation is increasingly recognized as a key contributor to the pathophysiology of various neurodegenerative diseases, including Parkinson's and Alzheimer's disease nih.gov. Microglia and astrocytes, the primary immune cells of the brain, play a central role in these inflammatory processes nih.gov. While some benzimidazole (B57391) derivatives have been investigated for their anti-inflammatory properties, the specific effects of this compound on neuroinflammatory pathways have not been extensively studied youtube.com. Research into whether this compound can modulate microglia and astrocyte activation and the production of inflammatory mediators could uncover a novel mechanism of action and expand its therapeutic potential to a range of neuroinflammatory conditions.

Q & A

Q. What is the primary mechanism of action of Benzetimide hydrochloride in neurological research?

this compound acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), specifically targeting central and peripheral cholinergic pathways. Its antagonism blocks acetylcholine binding, making it valuable for studying neuroleptic-induced Parkinsonism and anticholinergic effects in models of dysregulated neurotransmission . Methodologically, researchers employ receptor-binding assays (e.g., radioligand displacement) to quantify its affinity (Ki values) and functional assays (e.g., isolated tissue contraction) to assess potency.

Q. Which experimental models are validated for studying the anticholinergic effects of this compound?

Preclinical studies frequently use in vitro models such as guinea pig left atria or ileum to measure mAChR antagonism. These tissues are electrically stimulated to evoke acetylcholine-mediated contractions, with Benzetimide added to observe dose-dependent inhibition . In vivo rodent models of drug-induced Parkinsonism (e.g., haloperidol-treated rats) are employed to evaluate behavioral outcomes like catalepsy reversal .

Q. How does this compound differ in receptor specificity compared to other mAChR antagonists?

Benzetimide exhibits stereoselective binding, with its enantiomers (e.g., dextro- vs. levo-benzetimide) showing differential affinity for cardiac vs. central mAChRs. For example, in guinea pig atria, the (+)-enantiomer demonstrates higher potency, a property leveraged to dissect receptor subtype contributions . Comparative studies often pair Benzetimide with non-selective antagonists (e.g., atropine) to isolate subtype-specific effects .

Advanced Research Questions

Q. What methodologies are used to assess the stereoselective binding kinetics of this compound?

Radiolabeled enantiomers (e.g., ³H-dexbenzetimide) are incubated with target tissues (e.g., cardiac or brain membranes) in organ baths. Saturation binding assays quantify dissociation constants (Kd) and receptor density (Bmax), while competition studies with unlabeled enantiomers reveal IC50 values. Autoradiography or scintillation counting validates tissue-specific uptake and washout kinetics .

Q. How should researchers address discrepancies in reported clinical development status of this compound?

While early studies indicated Phase 2 trials for neuropsychiatric applications , recent sources note no active clinical development . To resolve contradictions, researchers should consult regulatory databases (e.g., ClinicalTrials.gov ) and prioritize peer-reviewed preclinical data. Confounding factors include historical discontinuation due to side effects (e.g., mydriasis, seizures at high doses) .

Q. What experimental design considerations are critical for evaluating long-term mAChR antagonism in vivo?

Chronic dosing studies require careful monitoring of central (e.g., cognitive deficits in Morris water maze) and peripheral (e.g., salivary secretion, intestinal motility) anticholinergic effects. Pairing Benzetimide with selective M1/M4 receptor knockouts or optogenetic models can clarify receptor subtype contributions. Dose escalation must account for potential proconvulsant activity observed in toxicity studies .

Methodological and Safety Considerations

Q. What protocols ensure stable handling and storage of this compound in laboratory settings?

Store lyophilized powder at -20°C in airtight, light-protected containers. For in vitro use, prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and dilute in physiological buffers (e.g., Krebs-Henseleit) immediately before experiments. Handling requires PPE (gloves, goggles) to prevent dermal/ocular exposure, with waste disposed via hazardous chemical protocols .

Q. How can researchers mitigate confounding variables in mAChR binding assays with Benzetimide?

Pre-incubate tissues with acetylcholinesterase inhibitors (e.g., neostigmine) to potentiate endogenous acetylcholine. Include controls for non-specific binding (e.g., excess atropine) and validate receptor saturation via Scatchard analysis. For functional assays, calibrate muscle tension using carbachol dose-response curves pre- and post-Benzetimide application .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in Benzetimide studies?

Non-linear regression (e.g., log[inhibitor] vs. normalized response) calculates EC50/IC50 values using software like GraphPad Prism. For in vivo behavioral data, mixed-effects models account for inter-subject variability. Pairwise comparisons (e.g., Benzetimide vs. scopolamine) require Bonferroni correction to control Type I errors .

Q. How can contradictory findings in Benzetimide’s central vs. peripheral effects be resolved?

Utilize tissue-specific knockout models (e.g., CNS-restricted M1 KO mice) to isolate central mechanisms. Pharmacokinetic profiling (e.g., plasma/brain concentration-time curves) clarifies bioavailability. Microdialysis in striatal regions can correlate mAChR occupancy with neurochemical changes (e.g., dopamine release) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzetimide Hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzetimide Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.